![molecular formula C9H18N2 B2769171 1-Ethyl-1,7-diazaspiro[3.5]nonane CAS No. 1422139-09-0](/img/structure/B2769171.png)
1-Ethyl-1,7-diazaspiro[3.5]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Ethyl-1,7-diazaspiro[3.5]nonane is a chemical compound with the CAS Number: 1422139-09-0 . It has a molecular weight of 154.26 . The IUPAC name for this compound is 1-ethyl-1,7-diazaspiro[3.5]nonane .
Molecular Structure Analysis
The InChI code for 1-Ethyl-1,7-diazaspiro[3.5]nonane is 1S/C9H18N2/c1-2-11-8-5-9(11)3-6-10-7-4-9/h10H,2-8H2,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Ethyl-1,7-diazaspiro[3.5]nonane include a molecular weight of 154.26 . More specific properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Improved Synthesis Methods
Researchers have developed improved synthesis methods for diazaspiro compounds, providing higher efficiency and better yield. For example, a modified method for synthesizing Diazaspiro[4.4] nonane from malononitrile has been characterized for its efficiency (Ji Zhiqin, 2004).
Molecular Structure Analysis
Studies on spiroarsoranes and diazaspiro compounds have been conducted to understand their molecular structures and equilibrium in solutions. The synthesis and structural analysis of various spiroarsoranes and diazaspiro compounds have demonstrated the presence of polytopal equilibrium and provided insights into the stereochemistry and molecular interactions (A. R. Tapia-Benavides et al., 2010; K. Aggarwal et al., 2014).
Catalyst-Free Synthesis
The catalyst-free synthesis of nitrogen-containing spiro heterocycles through a [5 + 1] double Michael addition reaction represents an efficient approach to creating complex spiro compounds, which are confirmed by X-ray analysis and demonstrate significant intermolecular interactions (K. Aggarwal et al., 2014).
Conformational Analysis
Research into spirolactams as conformationally restricted pseudopeptides includes synthesis and conformational analysis, which have implications for the development of new dipeptide synthons and understanding the molecular basis of their biological activity (M. Fernandez et al., 2002).
Structure-Activity Relationship Studies
Studies on the structure-activity relationship of diazaspiro[4.4]nonane derivatives as anticonvulsant agents have provided valuable insights into the pharmacological properties of these compounds. This research has identified compounds with significant protective effects on seizure, contributing to the development of new anticonvulsant drugs (M. Madaiah et al., 2012).
Applications in Polymer Synthesis
The synthesis of aromatic polyesters containing 1,6-diazaspiro[4,4]-nonane-2,7-dione under phase-transfer conditions highlights the application of diazaspiro compounds in the development of materials with excellent thermal stability and other desirable properties (E. Bucio et al., 2005).
properties
IUPAC Name |
1-ethyl-1,7-diazaspiro[3.5]nonane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-2-11-8-5-9(11)3-6-10-7-4-9/h10H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRTUXOAVWNSYRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC12CCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-1,7-diazaspiro[3.5]nonane | |
CAS RN |
1422139-09-0 |
Source


|
| Record name | 1-ethyl-1,7-diazaspiro[3.5]nonane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

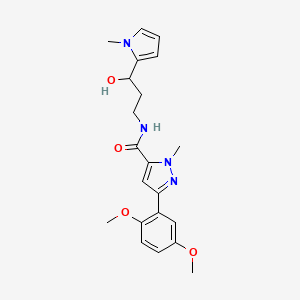
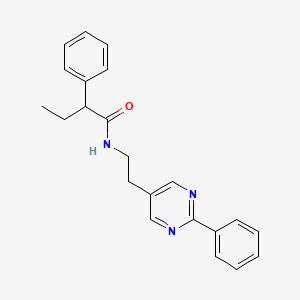
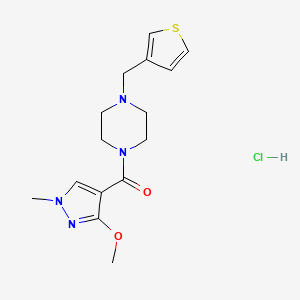
![2-({4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2769094.png)

![N-(3-chloro-2-fluorophenyl)-2-(3-oxo-8-(phenylthio)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2769096.png)
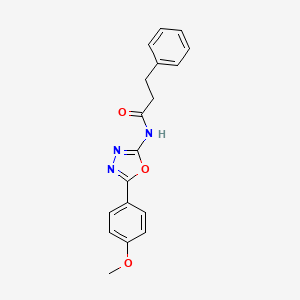
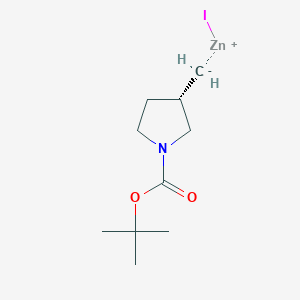
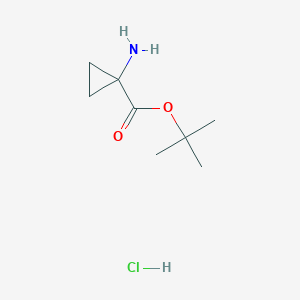

![(6,6-Dimethyl-2-azaspiro[3.3]heptan-2-yl)-(4-methylthiadiazol-5-yl)methanone](/img/structure/B2769103.png)
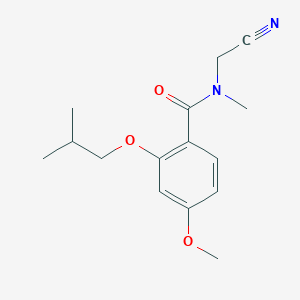
![methyl 3-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate](/img/structure/B2769110.png)
![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide](/img/structure/B2769111.png)